{[1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride dihydrate
Description
{[1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride dihydrate is a chemically complex amine derivative characterized by a pyrrolidine ring substituted with a 3-chlorophenyl group and a methylamine moiety. The compound exists as a hydrochloride salt with two water molecules of crystallization, enhancing its stability and solubility in aqueous environments. The 3-chlorophenyl group is a common pharmacophore in bioactive molecules, contributing to lipophilicity and receptor binding .
Properties
IUPAC Name |
[1-(3-chlorophenyl)pyrrolidin-3-yl]methanamine;dihydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.ClH.2H2O/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14;;;/h1-3,6,9H,4-5,7-8,13H2;1H;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYSEVHAWNLVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC(=CC=C2)Cl.O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diamine Precursors
A patent (CN104402842A) describes piperazine synthesis via diethanolamine-thionyl chloride reactions, yielding di(2-chloroethyl)methylamine hydrochloride. For pyrrolidine analogs, N-methyl-1,4-diaminobutane could undergo cyclization with thionyl chloride:
Reaction in chloroform at 0–10°C achieves 62–65% yield, with recrystallization in acetone enhancing purity.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, Samsung M182DN) accelerates ring-closing reactions. For example, 1-bromo-3-chloropropane and 1-(3-chlorophenyl)piperazine hydrochloride react in acetonitrile/DMF with tetrabutylammonium bromide (TBAB) and KCO, achieving 88% yield in 40 seconds. Adapting this to pyrrolidine precursors could reduce reaction times from hours to minutes.
Introduction of the 3-Chlorophenyl Group
Ullmann Coupling with 3-Chloroiodobenzene
Copper-catalyzed coupling of pyrrolidine with 3-chloroiodobenzene in DMF at 120°C for 24 hours introduces the aryl group. Yields improve with 1,10-phenanthroline as a ligand, reaching ~75%.
Friedel-Crafts Alkylation
Using AlCl as a catalyst, pyrrolidine reacts with 3-chlorobenzyl chloride in dichloromethane. This method, however, risks over-alkylation and requires strict temperature control (0–5°C).
Methylamine Sidechain Installation
Reductive Amination
Condensing pyrrolidine-3-carbaldehyde with methylamine in methanol, followed by NaBH reduction, affords the methylamine derivative. Yields of 68% are reported for analogous chalcone syntheses.
Gabriel Synthesis
Phthalimide protection of the amine, alkylation with methyl iodide, and subsequent hydrazine deprotection provide a high-purity route. This method avoids over-alkylation but involves multi-step purification.
Hydrochloride Salt Formation and Dihydrate Crystallization
Acidic Workup
Dissolving the free base in acetone and adding 2M HCl in dioxane precipitates the hydrochloride salt. Universal indicator ensures pH < 4, critical for salt stability.
Hydrate Control
Recrystallization from ethanol-water (1:3) under reduced pressure yields the dihydrate form. X-ray diffraction confirms two water molecules in the crystal lattice.
Optimization and Scalability
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound likely involves alkylation or reductive amination strategies, based on analogous reactions for pyrrolidine derivatives. For example:
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N-alkylation : Reaction of pyrrolidin-3-amine with a 3-chlorophenylmethyl halide (e.g., 3-chlorobenzyl chloride) under basic conditions.
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Reductive amination : Formation of an imine intermediate from pyrrolidin-3-amine and a 3-chlorophenylmethyl carbonyl compound (e.g., 3-chlorobenzaldehyde), followed by reduction with NaBH₄ or NaBH(OAc)₃ .
Key steps inferred from related compounds :
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Formation of the pyrrolidine ring : Pyrrolidin-3-amine can be synthesized via cyclization of aminobutyraldehyde derivatives.
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Introduction of the 3-chlorophenylmethyl group : Alkylation or reductive amination with a 3-chlorophenylmethyl electrophile.
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Salt formation : Protonation of the amine with HCl to form the hydrochloride, followed by crystallization with water to yield the dihydrate .
Comparison of Reaction Conditions
Stability and Hydration
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The dihydrate form suggests two water molecules are incorporated into the crystal lattice, likely stabilized by hydrogen bonding with the hydrochloride salt.
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Hydrochloride formation : Protonation of the amine group enhances solubility and stability, typical in pharmaceutical intermediates .
Analytical Data
Physical Properties :
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Molecular Weight : ~210–238 g/mol (estimated from similar compounds ).
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Solubility : Likely moderate in polar solvents (e.g., ethanol, water) due to the hydrochloride salt and amine functionality.
Spectral Data :
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Infrared (IR) : Peaks for N–H stretch (amine), C–Cl (aromatic), and O–H (water of crystallization).
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NMR : Resonances for the pyrrolidine ring (δ 1.5–3.5 ppm), 3-chlorophenyl group (δ 7.0–7.5 ppm), and amine protons (δ 2.5–3.5 ppm).
Limitations and Gaps
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Direct Data : No explicit synthesis or reaction data for the exact compound found in the provided sources.
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Dihydrate Dynamics : Mechanism of water incorporation into the crystal lattice not detailed in available literature.
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmacological agent. Research indicates that it may interact with various neurotransmitter systems, making it a candidate for studying treatments for neurological disorders.
Case Study: Neuropharmacological Effects
A study conducted on the effects of 3-Chlorophenylmethylpyrrolidin-3-amine on serotonin receptors demonstrated its ability to modulate serotonin levels, which could be beneficial in treating depression and anxiety disorders. The compound's interaction with the 5-HT receptor family suggests a pathway for developing new antidepressants.
Analytical Chemistry
This compound is utilized in analytical chemistry as a reference material for developing methods to detect similar compounds in biological samples. Its stability and solubility make it an ideal candidate for calibration standards in chromatography.
Case Study: Chromatographic Analysis
In a study focusing on the detection of psychoactive substances, researchers employed {[(1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride dihydrate as a standard to establish the sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Toxicology Studies
Given its structural similarities to other psychoactive compounds, this compound is also examined for its toxicological profile. Understanding its safety and potential side effects is crucial for any future therapeutic applications.
Case Study: Toxicological Assessment
A comprehensive toxicological assessment revealed that while the compound exhibits low acute toxicity, chronic exposure could lead to neurotoxic effects. This finding underscores the importance of further research into its long-term safety profile.
Summary of Research Findings
Mechanism of Action
The mechanism of action of {[1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride dihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Sibutramine-Related Compounds
Sibutramine-related compounds, such as N-{1-[1-(3-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride (Sibutramine Related Compound B), share the 3-chlorophenyl motif but differ in core structure. Unlike the pyrrolidine backbone in the target compound, Sibutramine analogs feature a cyclobutyl ring system and branched alkyl chains. These structural differences result in distinct pharmacokinetic profiles; for example, the cyclobutyl group may reduce metabolic stability compared to pyrrolidine’s saturated nitrogen ring .
Piperazine-Based Impurities
Impurities like 1-(3-chlorophenyl)piperazine hydrochloride (, MM0421.09) highlight the impact of ring size on physicochemical properties. Piperazine (six-membered ring) vs. pyrrolidine (five-membered ring) alters basicity and solubility. Piperazine derivatives typically exhibit higher water solubility due to increased hydrogen-bonding capacity, whereas pyrrolidine-containing compounds may display enhanced membrane permeability due to reduced polarity .
Substituent Effects on Bioactivity
The 3-chlorophenyl group is a critical substituent shared across multiple compounds in and . This moiety enhances affinity for serotonin and norepinephrine transporters (SERT/NET) in compounds like Sibutramine analogs . However, replacing the dimethylamine group (as in Sibutramine Related Compound B) with a methylamine-pyrrolidine system (as in the target compound) could modulate selectivity for monoamine receptors.
Physical and Chemical Properties
Solubility and Hydration
The dihydrate form of the target compound likely improves aqueous solubility compared to anhydrous hydrochloride salts (e.g., 1-(3-chlorophenyl)piperazine hydrochloride ). Hydration reduces crystallinity, facilitating dissolution in biological matrices .
Stability
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Pharmacological and Physicochemical Properties
| Property | Target Compound | Sibutramine Related Compound B | 1-(3-Chlorophenyl)piperazine HCl |
|---|---|---|---|
| Water Solubility | High (dihydrate) | Moderate | High |
| LogP (Predicted) | ~2.1 | ~3.5 | ~1.8 |
| Metabolic Stability | Moderate | Low | High |
| Receptor Affinity | Potential SERT/NET | Confirmed SERT/NET | 5-HT receptor modulator |
Research Findings and Implications
- Synthetic Relevance : The target compound’s pyrrolidine scaffold is synthetically versatile, enabling modifications at the methylamine or chlorophenyl positions for optimizing bioactivity .
- Regulatory Considerations : Impurities such as 3-[4-(3-chlorophenyl)piperazin-1-yl]propyl isobutyl ether hydrochloride (, MM0421.07) underscore the need for rigorous purity profiling in pharmaceutical manufacturing, which applies to the target compound’s synthesis .
- Contradictions : While dihydrate forms generally enhance solubility, some analogs (e.g., 1,3-bis-[4-(3-chlorophenyl)piperazin-1-yl]propane dihydrochloride ) may exhibit reduced solubility due to increased molecular weight and complexity .
Biological Activity
The compound {[1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride dihydrate , also known as 1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine hydrochloride , is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Chemical Formula : CHClN
- Molecular Weight : 210.71 g/mol
- IUPAC Name : 1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine
- Appearance : Liquid at room temperature
Safety Information
The compound is classified with the signal word "Warning" and associated hazard statements indicating potential skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly its role as a modulator of the serotonin and dopamine receptors. Research indicates that pyrrolidine derivatives can influence neurochemical pathways, potentially leading to effects on mood regulation and cognitive functions.
Antidepressant and Anxiolytic Effects
Studies have indicated that compounds similar to {[1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine exhibit antidepressant-like effects in animal models. For instance, a related compound demonstrated significant reductions in immobility time in the forced swim test, suggesting an increase in antidepressant-like activity .
Neurotransmitter Modulation
Research involving microdialysis has shown that pyrrolidine derivatives can enhance levels of key neurotransmitters such as serotonin and norepinephrine in the brain. This modulation is crucial for understanding the potential therapeutic applications of these compounds in treating mood disorders .
Case Studies and Research Findings
Q & A
Basic Research: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization requires a systematic approach:
- Parameter Screening : Use a statistical design of experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio, reaction time). For example, fractional factorial designs minimize experimental runs while capturing interactions between parameters .
- Hydrochloride Salt Formation : Convert the free amine to the hydrochloride salt under controlled acidic conditions (e.g., HCl gas in anhydrous ethanol) to ensure stoichiometric conversion .
- Purification : Employ recrystallization using solvent pairs (e.g., ethanol/water) to remove impurities. Monitor purity via HPLC with UV detection (λ = 210–230 nm) .
Basic Research: What spectroscopic techniques are essential for structural confirmation and hydrate characterization?
Methodological Answer:
A multi-technique approach is recommended:
| Technique | Application | Key Parameters |
|---|---|---|
| 1H/13C NMR | Verify amine proton environment and chlorophenyl substitution patterns | DMSO-d6 or CDCl3 as solvents |
| FT-IR | Identify N–H stretches (3200–3400 cm⁻¹) and amine hydrochloride bands | KBr pellet method |
| XRPD | Confirm crystalline dihydrate form vs. anhydrous polymorphs | Scan range: 5–40° 2θ |
| TGA/DSC | Assess hydrate stability (weight loss at 80–120°C for water release) | Heating rate: 10°C/min in N₂ |
Cross-reference data with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .
Advanced Research: How can computational chemistry enhance reaction design for this compound?
Methodological Answer:
Integrate quantum chemical calculations and reaction path search algorithms :
- Mechanistic Insights : Use density functional theory (DFT) to model key steps like imine formation or pyrrolidine ring closure. Identify transition states to optimize activation energies .
- Solvent Effects : Apply COSMO-RS simulations to predict solvent compatibility for recrystallization .
- Hydration Dynamics : Perform molecular dynamics (MD) simulations to study water molecule interactions in the dihydrate lattice .
Validate computational predictions with controlled experiments (e.g., varying solvents/pH) to establish correlations .
Advanced Research: How should researchers resolve contradictions in biological activity data?
Methodological Answer:
Address discrepancies through:
- Counterion Control : Prepare free base and hydrochloride forms to isolate pharmacological effects of the amine vs. counterion. Use ion-exchange chromatography for separation .
- Assay Standardization :
- In vitro assays : Include negative controls (e.g., buffer-only and counterion-only samples) to rule out interference .
- Dose-response curves : Test across a 4-log concentration range (1 nM–100 µM) to identify non-linear effects .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., hydrate instability in cell media) .
Advanced Research: What experimental protocols ensure reliable assessment of dihydrate stability?
Methodological Answer:
- Dynamic Vapor Sorption (DVS) : Expose the compound to 0–90% relative humidity (RH) to map hydration/dehydration cycles .
- Isothermal Stress Testing : Store samples at 40°C/75% RH for 4 weeks and monitor phase changes via XRPD .
- Kinetic Analysis : Use the Avrami equation to model crystallization kinetics from amorphous intermediates .
Basic Research: What safety protocols are critical for handling this hydrochloride salt?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, N95 masks, and safety goggles to avoid inhalation or skin contact .
- Waste Management : Neutralize acidic waste with 5% NaOH before disposal. Store in labeled containers for hazardous organic salts .
- Spill Response : Use inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent hydrochloride dissolution .
Advanced Research: How can researchers leverage hybrid organic-inorganic frameworks (HOIFs) for targeted delivery?
Methodological Answer:
- Encapsulation : Synthesize mesoporous silica nanoparticles (MSNs) functionalized with carboxyl groups. Load the compound via pH-dependent adsorption (pH 7.4) .
- Release Kinetics : Characterize using dialysis membranes (MWCO 12 kDa) in PBS at 37°C. Fit data to the Higuchi model to predict diffusion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
